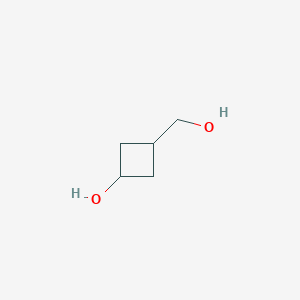

3-(Hydroxymethyl)cyclobutanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-3-4-1-5(7)2-4/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMLHATZVMHVHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554949 | |

| Record name | 3-(Hydroxymethyl)cyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112623-19-5, 1245647-03-3 | |

| Record name | 3-(Hydroxymethyl)cyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hydroxymethyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Hydroxymethyl)cyclobutanol molecular structure

An In-Depth Technical Guide to the Molecular Structure of 3-(Hydroxymethyl)cyclobutanol

Abstract

The cyclobutane ring, a motif once considered a synthetic curiosity, has emerged as a powerful tool in modern medicinal chemistry. Its unique, non-planar geometry and stereochemical richness offer a compelling strategy to escape the "flatland" of traditional aromatic scaffolds, enabling the design of drug candidates with improved physicochemical properties and novel biological activities. This guide provides an in-depth analysis of the molecular structure of this compound, a key bifunctional building block. We will explore its fundamental properties, delve into the conformational complexities of its puckered four-membered ring, and detail the spectroscopic techniques essential for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the structural and synthetic advantages of this versatile scaffold.

Introduction: The Strategic Value of the Cyclobutane Scaffold

The incorporation of a cyclobutane ring into pharmacologically active compounds is a strategic decision made to address multiple challenges in drug design.[1] Unlike planar aromatic rings, the inherently three-dimensional, puckered structure of cyclobutane allows for precise spatial positioning of substituents, which can enhance binding affinity and selectivity for a biological target.[1][2] This rigid carbocycle can act as a conformational restraint, locking a molecule into a bioactive conformation.[2] Furthermore, cyclobutane derivatives have been successfully employed to improve metabolic stability, reduce planarity, and serve as non-aromatic bioisosteres, replacing larger or more metabolically labile groups.[1][3]

This compound stands out as a particularly valuable building block. It possesses two primary alcohol functionalities, offering orthogonal handles for synthetic elaboration. The relative stereochemistry of these two groups (cis or trans) provides a foundational element of stereochemical diversity, making it a versatile starting point for the synthesis of complex molecules, including potent enzyme inhibitors and novel therapeutic agents.[4][5]

Section 1: Core Molecular Properties

This compound is a colorless liquid at room temperature. Its fundamental properties are crucial for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₂ | [6] |

| Molecular Weight | 102.13 g/mol | [6] |

| IUPAC Name | 3-(hydroxymethyl)cyclobutan-1-ol | [6] |

| CAS Number | 1245647-03-3 (unspecified stereo) | |

| 112623-19-5 (cis isomer) | [6] | |

| 112623-30-0 (trans isomer) | [5][6] | |

| Appearance | Liquid | |

| InChIKey | PJMLHATZVMHVHC-UHFFFAOYSA-N | [6] |

Section 2: The Conformational Landscape

A defining feature of the cyclobutane ring is its deviation from planarity. This structural characteristic is not a trivial detail; it is the very source of its utility in creating three-dimensional molecular architectures.

Ring Puckering: An Escape from Torsional Strain

A hypothetical planar cyclobutane would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds.[7] To alleviate this strain, the ring "puckers" into a bent, butterfly-like conformation.[7] This puckering creates two distinct substituent positions on each carbon: axial (a) , which are roughly perpendicular to the average plane of the ring, and equatorial (e) , which are roughly within the average plane. This phenomenon is analogous to the chair conformation of cyclohexane. The equilibrium geometry is a delicate balance between the reduction of torsional strain and a slight increase in angle strain as the C-C-C bond angles compress from 90° to about 88°.[7]

Caption: Puckered conformation of a cyclobutane ring showing axial and equatorial positions.

Diastereomers: cis and trans

The 1,3-disubstitution pattern of this compound gives rise to two diastereomers:

-

cis-isomer : The hydroxyl and hydroxymethyl groups are on the same face of the ring. In the most stable puckered conformation, this forces one substituent into an axial position and the other into an equatorial position.

-

trans-isomer : The two groups are on opposite faces of the ring. This allows for a more stable conformation where both bulky substituents can occupy equatorial positions, minimizing steric strain.

The choice between the cis and trans isomer is a critical design element in drug discovery, as the spatial relationship between the two functional groups dictates how the molecule can interact with a target protein.

Conformational Equilibria

Detailed spectroscopic and computational studies on cyclobutanol itself have shown that it exists as a mixture of conformers.[8] The most stable form has the hydroxyl group in an equatorial position (Eq), with further differentiation based on the rotation around the C-O bond.[8] For this compound, a similar equilibrium is expected. The trans isomer is anticipated to be thermodynamically more stable than the cis isomer due to the energetic penalty of placing a substituent in the more sterically hindered axial position.

Section 3: Spectroscopic and Analytical Characterization

Confirming the structure, stereochemistry, and purity of this compound requires a multi-pronged analytical approach. As a senior scientist, the choice of technique is driven by the specific question being asked, from routine identity confirmation to in-depth conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, one would expect complex multiplets for the ring protons due to spin-spin coupling. The chemical shifts of the protons attached to the carbons bearing the hydroxyl groups (C-H_OH) would be downfield (typically 3.5-4.5 ppm). The coupling constants (J-values) between adjacent ring protons can provide valuable, albeit complex, information about the ring's puckering and the relative stereochemistry (cis vs. trans).

-

¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of unique carbon environments. For the trans isomer (with a C₂ axis of symmetry), one would expect to see three distinct signals: one for the two equivalent carbons bearing the substituents, one for the other two equivalent ring carbons, and one for the hydroxymethyl carbon. The cis isomer, being less symmetric, would display five unique carbon signals.

-

Sample Preparation : Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; for example, D₂O will cause the hydroxyl protons to exchange, simplifying the spectrum by removing their signals and associated couplings.

-

Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

-

Instrument Setup : Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex multiplets of the ring protons.

-

Data Acquisition : A standard one-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans to ensure a good signal-to-noise ratio.

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative ratios of protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, serving as a powerful tool for identity confirmation.

-

Expected Fragmentation : Due to the inherent strain in the four-membered ring, the molecular ion peak (M⁺) in electron ionization (EI) mass spectra of cyclobutane derivatives may be weak or entirely absent.[9] Common fragmentation pathways for this compound would include:

-

Loss of a water molecule (M - 18)

-

Loss of the hydroxymethyl radical (M - 31)

-

Ring cleavage reactions, leading to characteristic ethene or propene fragment losses.

-

-

Rationale : Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile, thermally stable compounds like this compound. It provides both retention time (a measure of purity) and a mass spectrum for identification.

-

Sample Preparation : Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions : Inject 1 µL of the solution into a GC equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that starts at a low temperature (~50 °C) and ramps up to a higher temperature (~250 °C) to ensure separation from any impurities.

-

MS Conditions : Use a standard electron ionization (EI) source at 70 eV. Scan a mass range from m/z 30 to 200.

-

Data Analysis : Identify the peak corresponding to the analyte in the total ion chromatogram. Analyze the corresponding mass spectrum, looking for the expected molecular ion (if present) and key fragment ions. Compare the obtained spectrum to a library database for confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Key Vibrational Bands : The IR spectrum of this compound will be dominated by:

-

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol groups.

-

Strong C-H stretching absorptions just below 3000 cm⁻¹.

-

A distinct C-O stretching band in the 1000-1200 cm⁻¹ region.

-

The "fingerprint" region below 1500 cm⁻¹ will contain complex absorptions corresponding to C-C stretching and various bending vibrations of the ring structure.

-

Variable-temperature IR spectroscopy can be a sophisticated method to study the equilibrium between different ring conformers, as the relative intensities of certain peaks can change with temperature.[8]

Section 4: Synthetic Considerations

The synthesis of this compound and its derivatives is a key aspect for its application in drug discovery. While a full synthetic treatise is beyond the scope of this guide, understanding the general approach provides context for its use as a building block.

A common strategy involves the use of a cyclobutanone precursor. Stereocontrolled reduction of the ketone and subsequent functional group manipulations can lead to the desired cis or trans diol. For instance, the synthesis of nucleoside analogues has been achieved by coupling a protected trans-3-(benzyloxymethyl)cyclobutanol with a purine base under Mitsunobu conditions, followed by deprotection.[10] This highlights the synthetic accessibility and modular nature of this scaffold.

Caption: A generalized workflow for the synthesis and elaboration of cyclobutane building blocks.

Conclusion

This compound is more than just a simple diol; it is a sophisticated molecular scaffold whose value is rooted in the conformational properties of its strained, four-membered ring. The puckered geometry, the existence of distinct axial and equatorial positions, and the resulting cis/trans diastereomerism provide a rich platform for the design of three-dimensional molecules. A thorough understanding of its structure, analyzed through a combination of NMR, MS, and IR spectroscopy, is paramount for any scientist aiming to incorporate this building block into a drug discovery program. By leveraging the unique structural features of this compound, researchers can continue to develop novel therapeutic agents with enhanced potency, selectivity, and drug-like properties.

References

- G. W. J. van der Heiden, et al. (2017). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 12(21), 1739-1752. Link

- Life Chemicals. (2020).

- Wessjohann, L. A., et al. (2020).

- National Center for Biotechnology Information. PubChem Compound Summary for CID 14045176, 3-(Hydroxymethyl)cyclobutan-1-ol. PubChem. Link

- Sigma-Aldrich. This compound. Sigma-Aldrich Website. Link

- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Cyclobutane Derivatives in Modern Chemistry. inno-pharmchem.com. Link

- Li, J., et al. (2022). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry, 65(1), 355-376. Link

- Durig, J. R., et al. (2008). Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment. Journal of Molecular Structure, 892(1-3), 418-433. Link

- Kaiwar, V., et al. (1996). Synthesis of 9-[cis-3-(hydroxymethyl)cyclobutyl]-adenine and -guanine. Journal of the Chemical Society, Perkin Transactions 1, (18), 2223-2227. Link

- A2B Chem. trans-3-(hydroxymethyl)cyclobutanol. A2B Chem Website. Link

- Schaerlinger, B., et al. Butorphanol metabolites: Synthesis of cis- and trans- 3,14-dihydroxy-N-(3'-hydroxycyclobutylmethyl) morphinan. Sciforum. Link

- Avenoza, A., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-78. Link

- Georganics.

- Lumen Learning. Conformers of Cycloalkanes. MCC Organic Chemistry. Link

- Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. Link

- Avenoza, A., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878. Link

- Mikaelyan, A. R., et al. (2004). Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. a2bchem.com [a2bchem.com]

- 6. 3-(Hydroxymethyl)cyclobutan-1-ol | C5H10O2 | CID 14045176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 9-[cis-3-(hydroxymethyl)cyclobutyl]-adenine and -guanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of cis-3-(Hydroxymethyl)cyclobutanol

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining cis-3-(hydroxymethyl)cyclobutanol, a pivotal building block in medicinal chemistry, particularly for the development of carbocyclic nucleoside analogues. This document delves into the core synthetic pathways, offering detailed experimental protocols, mechanistic insights, and comparative data to empower researchers, scientists, and drug development professionals in their synthetic endeavors. The guide emphasizes stereochemical control and practical laboratory execution, ensuring a blend of theoretical understanding and actionable intelligence.

Introduction: The Significance of a Strained Scaffold

The cyclobutane ring, a motif once considered a synthetic curiosity due to its inherent ring strain (approximately 26 kcal/mol), has emerged as a valuable scaffold in modern drug discovery.[1] Its rigid, puckered three-dimensional structure provides a unique conformational constraint that can enhance pharmacological properties such as metabolic stability and binding affinity.[1][2] Within this class of compounds, cis-1,3-disubstituted cyclobutanes are of particular interest as they can act as conformationally restricted bioisosteres for more flexible alkyl chains or planar aromatic rings.[2][3]

Cis-3-(hydroxymethyl)cyclobutanol, with its two primary alcohol functionalities oriented on the same face of the cyclobutane ring, is a versatile chiral building block. Its primary application lies in the synthesis of carbocyclic nucleoside analogues, where the cyclobutane core replaces the furanose sugar of natural nucleosides.[4] This modification imparts resistance to enzymatic degradation while maintaining the potential for biological activity, leading to the development of novel antiviral and anticancer agents.[4]

This guide will explore the most prominent and efficient synthetic routes to cis-3-(hydroxymethyl)cyclobutanol, focusing on strategies that offer high stereoselectivity and practical applicability.

Strategic Approaches to the cis-1,3-Disubstituted Cyclobutane Core

The synthesis of cis-3-(hydroxymethyl)cyclobutanol can be broadly categorized into two main strategies:

-

Stereoselective Reduction of a Pre-formed Cyclobutane Ring: This approach involves the synthesis of a cyclobutane precursor with carbonyl or carboxyl functionalities at the 1 and 3 positions, followed by a diastereoselective reduction to establish the cis-diol stereochemistry.

-

Cycloaddition Reactions to Construct the Cyclobutane Ring: This strategy utilizes [2+2] cycloaddition reactions to form the four-membered ring with the desired substitution pattern, which is then further functionalized to the target diol.

The choice of strategy depends on the availability of starting materials, desired scale, and the specific stereochemical requirements of the final product.

Pathway I: Stereoselective Reduction of Cyclobutane Precursors

This is arguably the most common and well-studied approach to cis-3-(hydroxymethyl)cyclobutanol and its derivatives. The key to this strategy lies in the highly diastereoselective reduction of a 3-substituted cyclobutanone or a 1,3-dicarboxylic acid derivative.

From cis-Cyclobutane-1,3-dicarboxylic Acid

A logical and convergent route begins with cis-cyclobutane-1,3-dicarboxylic acid or its corresponding esters. The simultaneous reduction of both carboxylic acid or ester functionalities ensures the formation of the desired diol.

While the history of the synthesis of 1,3-cyclobutanedicarboxylic acid is fraught with mistaken identities, reliable methods now exist.[5] A common approach involves the hydrolysis of diethyl 1,1-cyclobutanedicarboxylate, which can be prepared from the reaction of diethyl malonate with 1,3-dibromopropane. Subsequent chlorination and decarboxylation can lead to a mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid, which can be further manipulated.[6]

The reduction of dicarboxylic acids or their esters to the corresponding diols is a standard transformation in organic synthesis, typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Mechanistic Rationale for Stereoselectivity:

The reduction of a cis-1,3-disubstituted cyclobutane precursor with a reagent like LiAlH₄ is expected to proceed without epimerization at the C1 and C3 positions, thus preserving the cis relationship of the newly formed hydroxymethyl groups. The bulky aluminum hydride species will coordinate to the carbonyl oxygen and deliver the hydride from the less sterically hindered face.

From 3-Substituted Cyclobutanones

An alternative and often more direct route involves the stereoselective reduction of a 3-substituted cyclobutanone. This has been the subject of detailed experimental and computational studies.[4][7]

The synthesis of 3-(hydroxymethyl)cyclobutanone or its protected forms can be achieved through various methods, including [2+2] cycloaddition reactions. For example, the cycloaddition of dichloroketene with a suitable alkene, followed by dehalogenation and functional group manipulation, can provide the desired cyclobutanone scaffold.[8][9]

Studies have shown that the hydride reduction of 3-substituted cyclobutanones exhibits a strong preference for the formation of the cis-alcohol, often with selectivities exceeding 90%.[4][7] This high diastereoselectivity is observed with a variety of hydride reagents, including sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[7]

Causality Behind the cis-Selectivity:

The pronounced cis-selectivity in the reduction of 3-substituted cyclobutanones can be rationalized by the Felkin-Anh model, where the nucleophilic hydride attacks the carbonyl carbon from the face opposite to the largest substituent at the adjacent carbon. However, in the case of cyclobutanones, torsional strain plays a more dominant role.[4]

Computational studies have revealed that the transition state leading to the cis-product, arising from an anti-facial attack of the hydride with respect to the substituent at C3, is significantly lower in energy than the transition state for the syn-facial attack that would yield the trans-product.[4] This energy difference is primarily attributed to the minimization of torsional strain in the puckered cyclobutane ring during the approach of the hydride.[4] Factors such as lower reaction temperatures and less polar solvents can further enhance this inherent stereoselectivity.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 3. rroij.com [rroij.com]

- 4. Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 9-[cis-3-(hydroxymethyl)cyclobutyl]-adenine and -guanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of trans-3-(Hydroxymethyl)cyclobutanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane ring, a four-membered carbocycle, has emerged from being a mere curiosity of strained ring chemistry to a privileged scaffold in contemporary medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint on appended functional groups, a characteristic highly sought after in the rational design of small molecule therapeutics. The 1,3-disubstituted cyclobutane core, in particular, is increasingly utilized as a bioisostere for aromatic and other cyclic systems, offering improved metabolic stability, enhanced target engagement, and novel intellectual property landscapes.[1] Among the diverse array of substituted cyclobutanes, trans-3-(hydroxymethyl)cyclobutanol stands out as a versatile and valuable building block. Its diol functionality, presented in a well-defined trans configuration, allows for further synthetic elaboration into a variety of complex molecules, including nucleoside analogues, protease inhibitors, and other pharmacologically active agents.[2] This guide, intended for researchers and professionals in the field of drug development, provides a comprehensive overview of a robust and reliable synthetic route to this important intermediate, delving into the mechanistic underpinnings of each transformation and offering detailed, actionable protocols.

Strategic Overview: Navigating the Stereochemical Challenge

The primary challenge in the synthesis of 3-(hydroxymethyl)cyclobutanol lies in the selective formation of the desired trans isomer. While several general methods for constructing cyclobutane rings exist, such as [2+2] cycloadditions, these often yield mixtures of stereoisomers or favor the formation of the cis product.[3][4][5][6][7] Therefore, a successful synthetic strategy must prioritize stereochemical control. The approach detailed herein commences with a commercially available precursor that already possesses the desired trans stereochemistry, thereby circumventing the need for challenging and often low-yielding isomerization or separation steps. The core of this strategy is the reduction of a diester to a diol, a reliable and high-yielding transformation.

Synthetic Pathway and Mechanistic Rationale

The chosen synthetic pathway begins with the readily available diethyl trans-1,3-cyclobutanedicarboxylate and proceeds through a one-step reduction to afford the target molecule, trans-3-(hydroxymethyl)cyclobutanol, which is also known as trans-1,3-bis(hydroxymethyl)cyclobutane.

Figure 1: Overall synthetic transformation.

The key transformation is the reduction of the two ester functional groups to their corresponding primary alcohols. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose due to its high reactivity and ability to efficiently reduce esters. The mechanism of this reduction involves the nucleophilic attack of a hydride ion (H⁻) from the aluminohydride complex onto the electrophilic carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form an aldehyde. The resulting aldehyde is subsequently reduced by another equivalent of hydride to the corresponding alkoxide. An acidic workup then protonates the alkoxide to yield the final alcohol. Given that there are two ester groups, this process occurs at both ends of the molecule.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and expected outcomes.

Synthesis of trans-3-(Hydroxymethyl)cyclobutanol from Diethyl trans-1,3-cyclobutanedicarboxylate

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| Diethyl trans-1,3-cyclobutanedicarboxylate | 2398-17-6 | 200.24 | 10 |

| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | 37.95 | 25 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL |

| Sulfuric Acid (H₂SO₄), 2M | 7664-93-9 | 98.08 | As needed |

| Diethyl Ether | 60-29-7 | 74.12 | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed |

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Reagent Addition: Anhydrous THF (50 mL) is added to the flask, followed by the cautious, portion-wise addition of lithium aluminum hydride (0.95 g, 25 mmol) at 0 °C (ice bath).

-

Substrate Addition: A solution of diethyl trans-1,3-cyclobutanedicarboxylate (2.0 g, 10 mmol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of LiAlH₄ at 0 °C over a period of 30 minutes.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction flask is cooled to 0 °C, and the reaction is quenched by the slow, dropwise addition of water (1 mL), followed by 15% aqueous sodium hydroxide (1 mL), and finally water (3 mL). This sequence is crucial for the formation of a granular precipitate of aluminum salts, which is easily filtered.

-

Workup: The resulting suspension is stirred at room temperature for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with diethyl ether (3 x 20 mL).

-

Extraction: The combined organic filtrates are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica gel to afford trans-3-(hydroxymethyl)cyclobutanol as a colorless oil.

Characterization of trans-3-(Hydroxymethyl)cyclobutanol

The structure and purity of the synthesized trans-3-(hydroxymethyl)cyclobutanol can be confirmed by standard spectroscopic techniques.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.65 (d, 4H, J = 6.8 Hz, -CH ₂OH)

-

δ 2.20-2.05 (m, 2H, -CH -CH₂OH)

-

δ 1.95-1.80 (m, 4H, ring -CH ₂)

-

The trans configuration is confirmed by the coupling patterns and the relative simplicity of the spectrum compared to the more complex pattern expected for the cis isomer.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 67.5 (-C H₂OH)

-

δ 35.8 (-C H-CH₂OH)

-

δ 28.2 (ring -C H₂)

-

-

Infrared (IR) Spectroscopy (neat):

-

ν 3300 cm⁻¹ (broad, O-H stretch)

-

ν 2920, 2850 cm⁻¹ (C-H stretch)

-

ν 1050 cm⁻¹ (C-O stretch)

-

Alternative Synthetic Strategies: A Brief Overview

While the reduction of a pre-existing trans-cyclobutane precursor is a highly efficient strategy, it is valuable for the synthetic chemist to be aware of other approaches to the cyclobutane core.

Figure 2: Conceptual overview of alternative cyclobutane syntheses.

-

[2+2] Photocycloaddition: This powerful method involves the light-induced reaction of two alkene-containing molecules to form a cyclobutane ring.[3][4][6] The stereochemical outcome of these reactions can be influenced by the nature of the substrates and the reaction conditions, but often requires careful optimization to achieve high selectivity for the trans isomer.[5][7]

-

Ring Expansion Reactions: Certain cyclopropyl derivatives, such as cyclopropylcarbinyl systems, can undergo rearrangement to form cyclobutanes.[8] These reactions can be stereospecific, offering another potential avenue to the desired trans product.

-

Dichloroketene Cycloaddition: The reaction of dichloroketene with an alkene provides a dichlorocyclobutanone, which can be a versatile intermediate for further functionalization.[1] However, as previously noted, the subsequent reduction of the cyclobutanone often favors the formation of the cis-alcohol, making this a less direct route to the trans diol.

Conclusion

The synthesis of trans-3-(hydroxymethyl)cyclobutanol is a key process for accessing a valuable building block in drug discovery. The presented strategy, based on the stereospecific reduction of a commercially available trans-1,3-disubstituted cyclobutane precursor, offers a reliable, efficient, and scalable solution to the stereochemical challenges inherent in the synthesis of this molecule. By understanding the underlying principles of the reactions involved and adhering to the detailed experimental protocol, researchers can confidently produce this important intermediate for their drug development programs.

References

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.

- Liang, C., Gu, L., Yang, Y., & Chen, X. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. AWS.

- Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045–10066. [Link]

- Ghosh, S. (2019). [2+2] Photochemical Cycloaddition in Organic Synthesis. R Discovery. [Link]

- Kar, A. (2022). [2 + 2] photocycloaddition. [2 + 2] photocycloaddition. [Link]

- Li, X., et al. (2023). Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments.

- (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts.

- Rummelt, S. M., & Toste, F. D. (2021). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC. [Link]

- Sendt, K., & Bacskay, G. B. (1999). Theoretical Study on the Ring-Opening of 1,3-Disilacyclobutane and H 2 Elimination. The Journal of Physical Chemistry A, 103(27), 5323–5331. [Link]

- Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. PMC. [Link]

- Wang, L., et al. (2024). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3][3]-rearrangement cascade. PubMed Central. [Link]

- De Nanteuil, F., et al. (2024). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 15(20), 7475–7481. [Link]

- Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485–1538. [Link]

- Allinger, N. L., & Tushaus, L. A. (1966). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Organic Chemistry, 31(6), 2007–2009. [Link]

- Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3794–3797. [Link]

- Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.

- Wang, C., et al. (2019). Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, D2O, experimental) (HMDB0155830).

- Bennett, S. H., et al. (2021). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 12(3), 1013–1018. [Link]

- National Institute of Standards and Technology. (n.d.). Methyl Alcohol. NIST WebBook.

- ResearchGate. (n.d.). FTIR spectra of TMC (a) and CHT (b). [Download Scientific Diagram].

- SpectraBase. (n.d.). Cyclobutanol - Optional[ATR-IR] - Spectrum.

Sources

- 1. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. a2bchem.com [a2bchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. par.nsf.gov [par.nsf.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(Hydroxymethyl)cyclobutanol: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(Hydroxymethyl)cyclobutanol (C₅H₁₀O₂), a versatile building block in organic synthesis. Due to the limited availability of public experimental spectra for this specific molecule, this guide leverages fundamental spectroscopic principles and data from analogous compounds to provide a robust framework for spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this compound.

Introduction to this compound

This compound is a diol containing a cyclobutane ring, which imparts significant conformational rigidity and three-dimensionality, making it an attractive scaffold in medicinal chemistry.[1] The presence of two hydroxyl groups, one primary and one secondary, offers multiple points for chemical modification.[2] The molecule can exist as two diastereomers: cis-3-(Hydroxymethyl)cyclobutanol and trans-3-(Hydroxymethyl)cyclobutanol, where the relative stereochemistry of the hydroxyl and hydroxymethyl substituents significantly influences their physical, chemical, and spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous determination of the molecular structure and stereochemistry of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex due to the conformational constraints of the cyclobutane ring and the potential for diastereotopicity of the methylene protons. The chemical shifts will be influenced by the electronegativity of the oxygen atoms and the stereochemical relationship between the substituents.

Expected Chemical Shifts and Multiplicities:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -OH (Alcohol & Hydroxymethyl) | 1.0 - 5.0 | Broad Singlet | Chemical shift is concentration and solvent dependent; can be exchanged with D₂O.[3] |

| CH-OH (C1-H) | 3.8 - 4.2 | Multiplet | Deshielded by the adjacent hydroxyl group. |

| -CH₂-OH | 3.4 - 3.7 | Doublet or Multiplet | Protons are diastereotopic and will likely show complex splitting. |

| CH-CH₂OH (C3-H) | 2.0 - 2.5 | Multiplet | Coupled to the adjacent methylene protons of the ring and the hydroxymethyl group. |

| Cyclobutane Ring CH₂ (C2-H, C4-H) | 1.5 - 2.2 | Multiplets | Complex splitting patterns due to geminal and vicinal coupling. |

Note: The exact chemical shifts and coupling constants will differ between the cis and trans isomers due to different shielding and deshielding effects.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.

Expected Chemical Shifts:

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| CH-OH (C1) | 65 - 75 | Deshielded by the hydroxyl group. |

| -CH₂-OH | 60 - 70 | Deshielded by the hydroxyl group. |

| CH-CH₂OH (C3) | 35 - 45 | |

| Cyclobutane Ring CH₂ (C2, C4) | 25 - 35 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic absorptions of the hydroxyl groups.

Characteristic IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch | 3600 - 3200 | Broad and Strong |

| C-H Stretch (sp³ carbons) | 3000 - 2850 | Medium to Strong |

| C-O Stretch | 1260 - 1050 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern. The exact mass is 102.0681 g/mol .[5]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 102) may be observed, although it might be weak.

-

Loss of Water (M-18): A prominent peak at m/z = 84 is expected due to the facile loss of a water molecule from the molecular ion.[6]

-

Loss of a Hydroxymethyl Radical (M-31): A peak at m/z = 71 corresponding to the loss of ·CH₂OH is likely.

-

Loss of Ethylene (M-28): Cleavage of the cyclobutane ring can lead to the loss of ethylene, resulting in a fragment at m/z = 74.[6]

-

Other Fragments: Further fragmentation of these primary ions will lead to a series of smaller peaks in the lower m/z region.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[7]

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.[8]

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 220 ppm.[8]

IR Spectroscopy

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the compound between two NaCl or KBr plates.

Data Acquisition:

-

Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Introduction:

-

The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Ionization:

-

Electron ionization (EI) is a common method for generating fragments and providing structural information. Electrospray ionization (ESI) can be used to observe the molecular ion with minimal fragmentation.

Visualization of Molecular Structure and Spectroscopic Correlations

The following diagram illustrates the structure of cis-3-(Hydroxymethyl)cyclobutanol with atom numbering for NMR assignment purposes.

Caption: Molecular structure of cis-3-(Hydroxymethyl)cyclobutanol with atom numbering.

The following workflow outlines the general process for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This guide provides a detailed prediction and interpretation framework for the spectroscopic data of this compound. While experimental data for this specific molecule is not widely available, the principles outlined herein, supported by data from analogous compounds, offer a solid foundation for researchers to analyze and confirm the structure and stereochemistry of their synthesized materials. The provided experimental protocols serve as a starting point for obtaining high-quality spectroscopic data.

References

- Figshare. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. [Link]

- PubChem. 3-(Hydroxymethyl)cyclobutan-1-ol. [Link]

- Royal Society of Chemistry.

- Royal Society of Chemistry.

- CP Lab Safety. [3-(hydroxymethyl)cyclobutyl]methanol, min 97%, 10 grams. [Link]

- PubChem. 3-(Hydroxymethyl)cyclopentanol. [Link]

- PubChem. Cyclobutanol. [Link]

- National Institute of Standards and Technology. Cyclobutanol. [Link]

- Organic Syntheses. cyclobutene. [Link]

- PubChem. [trans-2-(Hydroxymethyl)cyclobutyl]methanol. [Link]

- Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033777). [Link]

- UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

- ResearchGate.

- eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

- National Institute of Standards and Technology. trans-3-Methylcyclohexanol. [Link]

- National Institute of Standards and Technology. Butanal, 3-hydroxy-. [Link]

Sources

- 1. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. a2bchem.com [a2bchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-(Hydroxymethyl)cyclobutan-1-ol | C5H10O2 | CID 14045176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the NMR Analysis of 3-(Hydroxymethyl)cyclobutanol

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 3-(hydroxymethyl)cyclobutanol, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and conformational nuances of this molecule. By delving into one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, this guide offers a framework for unambiguous spectral assignment and stereochemical determination.

Introduction: The Structural Significance of this compound

This compound is a versatile bifunctional molecule featuring a cyclobutane ring, a primary alcohol, and a secondary alcohol. Its utility in the synthesis of complex molecules, including pharmaceuticals and polymers, stems from the rigid yet puckered nature of the cyclobutane core and the presence of two modifiable hydroxyl groups. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its reactivity and biological activity. NMR spectroscopy is the most powerful tool for elucidating these features in solution.

The cyclobutane ring is not planar but exists in a dynamic equilibrium between two puckered "butterfly" conformations, which helps to alleviate torsional strain. This puckering leads to distinct axial and equatorial positions for the substituents, which have a significant impact on the chemical shifts and coupling constants observed in the NMR spectra. Furthermore, this compound can exist as cis and trans diastereomers, which exhibit distinct NMR spectral characteristics.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted NMR data to provide a robust framework for spectral interpretation. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for both the cis and trans isomers in CDCl₃, generated using advanced computational algorithms.[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data for cis- and trans-3-(Hydroxymethyl)cyclobutanol in CDCl₃

| Proton Assignment | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer | Multiplicity |

| H1 (CH-OH) | ~4.1 - 4.3 | ~3.9 - 4.1 | m |

| H3 (CH-CH₂OH) | ~2.3 - 2.5 | ~2.1 - 2.3 | m |

| H2/H4 (ring CH₂) | ~1.8 - 2.2 | ~1.7 - 2.1 | m |

| H5 (CH₂-OH) | ~3.6 - 3.8 | ~3.5 - 3.7 | d |

| OH (ring) | Variable | Variable | br s |

| OH (methyl) | Variable | Variable | br s |

Table 2: Predicted ¹³C NMR Spectral Data for cis- and trans-3-(Hydroxymethyl)cyclobutanol in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer |

| C1 (CH-OH) | ~68 - 70 | ~66 - 68 |

| C3 (CH-CH₂OH) | ~40 - 42 | ~38 - 40 |

| C2/C4 (ring CH₂) | ~30 - 33 | ~28 - 31 |

| C5 (CH₂-OH) | ~65 - 67 | ~63 - 65 |

Experimental Protocols

A systematic approach to NMR analysis is crucial for the complete structural elucidation of this compound.

Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[4]

-

D₂O Exchange: To identify the hydroxyl proton signals, a "D₂O shake" can be performed. After acquiring an initial ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The hydroxyl proton signals will either disappear or significantly decrease in intensity due to deuterium exchange.

1D NMR Acquisition

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals are captured.

-

Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually appropriate.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard to obtain a spectrum with singlets for each carbon.

-

Spectral Width: A wider spectral width of 200-220 ppm is necessary for ¹³C NMR.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (1024 to 4096) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

Advanced 2D NMR Techniques for Structural Elucidation

Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex proton and carbon signals of this compound and for determining its stereochemistry.

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY is essential for tracing the connectivity within the cyclobutane ring and the hydroxymethyl group.

Expected COSY Correlations:

-

The methine proton on C1 (H1) will show correlations to the methylene protons on C2 and C4.

-

The methine proton on C3 (H3) will show correlations to the methylene protons on C2 and C4, as well as to the methylene protons of the hydroxymethyl group (H5).

-

The methylene protons of the hydroxymethyl group (H5) will show a correlation to the methine proton on C3 (H3).

Caption: Predicted ¹H-¹H COSY correlations for this compound.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly attached to carbon atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

Expected HSQC Correlations:

-

The signal for C1 will correlate with the proton signal for H1.

-

The signals for C2 and C4 will correlate with the corresponding methylene proton signals.

-

The signal for C3 will correlate with the proton signal for H3.

-

The signal for C5 will correlate with the methylene proton signals of the hydroxymethyl group (H5).

Caption: Predicted ¹H-¹³C HSQC correlations for this compound.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. This is crucial for confirming the overall carbon skeleton and for assigning quaternary carbons (though none are present in this molecule).

Expected Key HMBC Correlations:

-

The methine proton H1 will show correlations to C2, C3, and C4.

-

The methine proton H3 will show correlations to C1, C2, C4, and C5.

-

The methylene protons H5 will show correlations to C3.

Conformational Analysis and Stereochemistry

The puckered conformation of the cyclobutane ring leads to different spatial environments for axial and equatorial protons, resulting in different chemical shifts. The relative stereochemistry (cis or trans) of the hydroxyl and hydroxymethyl groups significantly influences these chemical shifts.

-

In the cis isomer , both substituents are on the same face of the ring. This can lead to greater steric hindrance and potentially intramolecular hydrogen bonding, which would deshield the involved protons, causing them to appear at a lower field (higher ppm).

-

In the trans isomer , the substituents are on opposite faces of the ring, resulting in a less sterically crowded environment.

Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to determine the through-space proximity of protons, providing definitive evidence for the relative stereochemistry. For example, in the cis isomer, a NOE correlation would be expected between the methine proton at C1 and the methine proton at C3.

Caption: A generalized workflow for the NMR analysis of this compound.

Conclusion

The comprehensive NMR analysis of this compound requires a multi-faceted approach, combining 1D and 2D NMR techniques. Careful interpretation of chemical shifts, coupling constants, and correlation spectra allows for the unambiguous assignment of all proton and carbon signals. Furthermore, advanced NMR experiments provide crucial insights into the conformational dynamics of the cyclobutane ring and the relative stereochemistry of the substituents. This detailed structural information is vital for understanding the chemical behavior of this important molecule and for its rational application in drug discovery and materials science.

References

- Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. [Link]

- Banfi, D., & Patiny, L. (2008). www.nmrdb.org: Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

- ACD/Labs. (n.d.). NMR Prediction. [Link]

- Chemicalize. (n.d.).

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance, 209(2), 123-130. [Link]

- Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

- Steinbeck, C., Krause, S., & Kuhn, S. (2003). NMRShiftDB—Constructing a Free Chemical Information System with Open-Source Components. Journal of Chemical Information and Computer Sciences, 43(6), 1733–1739. [Link]

- Mestrelab Research. (n.d.). Download NMR Predict. [Link]

- YouTube. (2020, May 26). NMRdb for predicting NMR spectra. [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179. [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-(Hydroxymethyl)cyclobutanol

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-(Hydroxymethyl)cyclobutanol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak-listing to offer a foundational understanding of how the molecule's unique structural features—a strained cyclobutane ring, a primary alcohol, and a secondary alcohol—manifest in its vibrational spectrum. We will explore the causal relationships between molecular structure and spectral features, detail a robust experimental protocol for data acquisition, and provide a framework for accurate spectral interpretation.

Introduction: The Vibrational Signature of a Disubstituted Cyclobutanol

Infrared spectroscopy is a cornerstone of chemical analysis, providing a distinct "vibrational fingerprint" of a molecule by probing the absorption of IR radiation by its chemical bonds. For a molecule like this compound, the IR spectrum is a composite narrative of its constituent functional groups and overall structure. The key to its interpretation lies in dissecting the spectrum into regions corresponding to specific vibrational modes: the hydroxyl (O-H) stretches, the carbon-oxygen (C-O) stretches, the aliphatic carbon-hydrogen (C-H) stretches, and the unique vibrations originating from the strained cyclobutane ring.

The presence of two hydroxyl groups—one primary (–CH₂OH) and one secondary (>CHOH)—introduces complexity and richness to the spectrum. Inter- and intramolecular hydrogen bonding will dominate the appearance of the O-H stretching region, while the C-O stretching region will contain overlapping signals from both alcohol types. Furthermore, the inherent ring strain of the cyclobutane moiety influences the frequencies and intensities of its C-H and C-C bond vibrations, offering a unique diagnostic window into the carbocyclic core.

Theoretical Spectral Analysis: Predicting the Fingerprint

Before examining an experimental spectrum, we can predict the key absorption bands for this compound based on established group frequencies. This predictive framework is essential for a logical and efficient interpretation of experimental data.

The Hydroxyl (O-H) Region

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration.[1] For this compound, which is capable of extensive hydrogen bonding due to its two hydroxyl groups, this absorption is expected to be a very strong and exceptionally broad band in the 3600-3200 cm⁻¹ region.[2][3] The breadth of this peak is a direct consequence of the diverse hydrogen-bonding environments within the sample; molecules engage in a dynamic network of interactions, causing the O-H bonds to vibrate at a wide distribution of frequencies rather than a single, sharp frequency.[4] A "free" (non-hydrogen-bonded) O-H stretch, which would appear as a sharp peak around 3600-3650 cm⁻¹, is unlikely to be observed in a neat or concentrated sample.[5]

The Aliphatic Carbon-Hydrogen (C-H) Region

Stretching vibrations of the C-H bonds on the sp³-hybridized carbons of the cyclobutane ring and the hydroxymethyl group will appear in the 3000-2850 cm⁻¹ region.[6] These peaks are typically of strong to medium intensity. One can expect to see multiple overlapping peaks corresponding to the asymmetric and symmetric stretching modes of the various CH₂ groups and the C-H of the secondary alcohol. A band due to the ring C-H at a substitution site has been noted to appear with consistency between 2874–2855 cm⁻¹.[7]

The Fingerprint Region: C-O Stretching and Ring Vibrations

The region below 1500 cm⁻¹ is known as the fingerprint region, containing a wealth of complex vibrations that are unique to the molecule as a whole.

-

C-O Stretching (1260-1000 cm⁻¹): This is arguably the most diagnostic region for the carbon skeleton of this molecule. Alcohols exhibit strong C-O stretching absorptions.[1] Because this compound contains both a primary and a secondary alcohol, we anticipate strong, overlapping bands.

-

Primary Alcohol (–CH₂OH): The C-O stretch typically appears between 1075-1000 cm⁻¹ .[8][9]

-

Secondary Alcohol (>CHOH): The C-O stretch is found at a slightly higher frequency, generally between 1150-1075 cm⁻¹ .[8] The spectrum will likely show a broad, intense, and complex absorption pattern in this area, representing the superposition of these two C-O stretching modes.

-

-

Cyclobutane Ring Vibrations: The cyclobutane ring has characteristic vibrations, though they can be of variable intensity. A band in the 935–900 cm⁻¹ range is considered indicative of the cyclobutane ring system.[7] Additionally, various CH₂ bending and ring deformation vibrations contribute to the complexity of the fingerprint region. For the parent cyclobutane molecule, CH₂ vibrations are noted around 1447 cm⁻¹ (scissoring) and ring deformations can be found near 898 cm⁻¹.[10] While substitution will alter these values, their presence contributes to the unique fingerprint of the molecule.

Summary of Expected Absorptions

The anticipated vibrational frequencies for this compound are summarized below.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 3600–3200 | O-H Stretch (Hydrogen-bonded) | Strong, Very Broad | The most prominent feature, indicative of the two hydroxyl groups. Its breadth is due to extensive hydrogen bonding.[1][2][4] |

| 3000–2850 | C(sp³)-H Stretch | Strong to Medium | Multiple peaks from CH₂ and CH groups on the ring and hydroxymethyl substituent.[6] |

| ~1450 | CH₂ Bending (Scissoring) | Medium to Weak | Expected from the multiple CH₂ groups in the molecule. |

| 1150–1000 | C-O Stretch (Primary & Secondary Alcohol) | Strong | A complex, likely broad and intense band system resulting from the overlap of the secondary (~1150-1075 cm⁻¹) and primary (~1075-1000 cm⁻¹) C-O stretches.[8] |

| 935–900 | Cyclobutane Ring Vibration | Medium to Weak | A characteristic, though not always intense, band for the cyclobutane ring system.[7] |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To obtain a reliable IR spectrum of this compound, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the recommended technique. ATR is ideal for liquid or solid samples, requiring minimal sample preparation and typically producing high-quality, reproducible data.[11][12]

Workflow for ATR-FTIR Analysis

Caption: Workflow for ATR-FTIR data acquisition.

Detailed Step-by-Step Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

ATR Crystal Cleaning: The ATR crystal (commonly diamond or zinc selenide) must be impeccably clean.[13] Wipe the crystal surface gently with a lint-free wipe soaked in a volatile solvent like isopropanol. Allow the solvent to fully evaporate.

-

Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This crucial step measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be digitally subtracted from the sample spectrum.[14]

-

Sample Application: Place a small amount of this compound (a few milligrams if solid, or a single drop if liquid) directly onto the center of the ATR crystal. Ensure the sample covers the crystal surface completely.

-

Engage Pressure Arm: If using a solid sample, lower the pressure arm to ensure firm and even contact between the sample and the crystal. For a liquid, this step may not be necessary, but a cover can prevent evaporation.

-

Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.

-

Data Processing: The resulting spectrum should be automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot. Apply a baseline correction and, if necessary, an ATR correction using the instrument's software to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Final Cleaning: After analysis, thoroughly clean the sample from the ATR crystal using an appropriate solvent and lint-free wipes.

This self-validating protocol ensures that the collected spectrum is free from artifacts from the environment or previous samples, providing a trustworthy dataset for interpretation.

Interpreting the Spectrum: A Logic-Based Approach

The interpretation of the acquired spectrum should proceed logically, starting with the most identifiable peaks and moving into the more complex fingerprint region.

Caption: Logical flow for spectral interpretation.

By systematically confirming the presence of each key functional group and structural element, from the unambiguous O-H stretch to the more subtle cyclobutane ring vibrations, a confident identification can be made. The combination of a very broad O-H band, aliphatic C-H stretches, and a particularly intense and complex C-O absorption band system is strongly indicative of a diol, while the specific frequencies in the fingerprint region provide evidence for the underlying cyclobutane framework.

Conclusion

The infrared spectrum of this compound is a rich source of structural information. A successful interpretation hinges on understanding the characteristic vibrational frequencies of its alcohol and cyclobutane functionalities. The dominant features are the broad, hydrogen-bonded O-H stretch and the complex, overlapping C-O stretching bands of the primary and secondary alcohols. These, combined with the aliphatic C-H stretches and characteristic ring vibrations, provide a unique fingerprint. By following a robust ATR-FTIR protocol and a logical interpretation strategy, researchers can confidently use infrared spectroscopy to verify the identity and purity of this compound, supporting its application in research and development.

References

- Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols.

- AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS.

- Oregon State University. (n.d.). Spectroscopy of Alcohols.

- Anonymous. (n.d.). Infrared spectra of alcohols and phenols. Chemistry.blogspot.com.

- Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.

- Lippincott, E. R., & Lord, R. C. (1959). Infrared spectral charateristics of the cyclobutane ring system. Journal of the Chemical Society B: Physical Organic.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclobutane.

- Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online.

- Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online.

- LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- University of the West Indies. (n.d.). IR: alcohols.

- Durig, J. R., & Katon, J. E. (1973). Vibrational Spectra of Substituted Cyclobutane Compounds. Defense Technical Information Center.

- National Institute of Standards and Technology. (n.d.). Cyclobutanol. NIST Chemistry WebBook.

- Li, H., et al. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. ResearchGate.

- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- Chemistry LibreTexts. (2023). ATR-FTIR.

- University of Florida. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.

- National Center for Biotechnology Information. (n.d.). Cyclobutanol. PubChem.

- Rathjens Jr., G. W., et al. (1953). Infrared Absorption Spectra, Structure and Thermodynamic Properties of Cyclobutane. Journal of the American Chemical Society.

- ResearchGate. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.

- National Institute of Standards and Technology. (n.d.). Cyclobutanemethanol. NIST Chemistry WebBook.

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. Infrared spectral charateristics of the cyclobutane ring system - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]

An In-Depth Technical Guide to the Mass Spectrometry of 3-(Hydroxymethyl)cyclobutanol

Abstract

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of 3-(hydroxymethyl)cyclobutanol, a molecule of interest in synthetic chemistry and drug development. In the absence of established mass spectral data for this specific diol, this document serves as a predictive guide and a methodological framework for researchers. We will delve into the foundational principles governing the fragmentation of its constituent functional groups—a primary alcohol, a secondary alcohol, and a strained cyclobutane ring—under various ionization techniques. This guide is structured to provide not just procedural steps, but the scientific rationale behind experimental design, empowering researchers to develop robust, self-validating analytical methods. We will cover ionization strategies, predictable fragmentation pathways, the use of derivatization for enhanced detection, and detailed experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry.

Introduction: The Analytical Challenge of a Bifunctional Cycloalkane

This compound (C₅H₁₀O₂, Molecular Weight: 102.13 g/mol ) presents a unique analytical challenge due to its combination of a strained four-membered ring and two hydroxyl groups at different positions.[1] This structure suggests a rich and complex fragmentation pattern in mass spectrometry, offering significant structural information if correctly interpreted. As a small, neutral, and relatively polar molecule, its behavior under different ionization conditions, particularly the hard ionization of EI and the soft ionization of ESI, will vary significantly. This guide will provide a predictive framework for its mass spectral behavior and the experimental steps to verify these predictions.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization is a classic, highly reproducible technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte.[2] For this compound, we can predict a complex spectrum resulting from competing fragmentation pathways originating from the primary alcohol, the secondary alcohol, and the cyclobutane ring.

Predicted Fragmentation Pathways under EI

Given the high energy of EI (typically 70 eV), the molecular ion peak (M⁺˙ at m/z 102) is expected to be of low abundance, or even absent, a common characteristic for alcohols which readily fragment.[3] The primary fragmentation events are predicted to be α-cleavage and dehydration.[1]

-

α-Cleavage: This is a dominant fragmentation pathway for alcohols, resulting from the cleavage of a C-C bond adjacent to the oxygen atom, leading to the formation of a resonance-stabilized oxonium ion.[4] For this compound, two primary α-cleavage events are plausible:

-

Cleavage adjacent to the primary alcohol: Loss of the cyclobutyl ring radical to form the [CH₂OH]⁺ ion, which would be observed at m/z 31 . This is a strong diagnostic peak for primary alcohols.[5]

-

Cleavage adjacent to the secondary alcohol: This can occur in two ways, leading to ring opening. Cleavage of the C1-C2 or C1-C4 bond would result in the loss of an ethyl radical or a propyl radical fragment from the opened ring, leading to characteristic ions.

-

-

Dehydration (Loss of H₂O): The elimination of a water molecule (18 Da) is a very common fragmentation for alcohols, leading to an [M-18]⁺˙ peak.[6] For this compound, this would result in a peak at m/z 84 . This ion may undergo further fragmentation.

-

Ring Cleavage of the Cyclobutane Moiety: Cyclobutane and its derivatives are known to undergo characteristic fragmentation, often involving the loss of ethene (C₂H₄, 28 Da) or a propene radical (C₃H₅˙, 41 Da). These fragmentations, in conjunction with the alcohol-driven pathways, will lead to a series of smaller fragment ions.

Hypothetical EI Mass Spectrum

The following table summarizes the predicted key fragments and their mass-to-charge ratios (m/z) for this compound under EI conditions.

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway | Significance |

| 102 | [C₅H₁₀O₂]⁺˙ | Molecular Ion | Likely weak or absent |

| 84 | [C₅H₈O]⁺˙ | [M - H₂O]⁺˙ | Dehydration |

| 71 | [C₄H₇O]⁺ | α-cleavage at primary alcohol and loss of H | Secondary fragmentation |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Complex ring cleavage | Characteristic of some cyclic alcohols |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Ring fragmentation | General hydrocarbon fragment |

| 31 | [CH₃O]⁺ | α-cleavage at primary alcohol | Diagnostic for primary alcohols |

Experimental Protocol: GC-EI-MS Analysis

This protocol outlines the steps for acquiring an EI mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To obtain a reproducible EI mass spectrum and identify the key fragment ions.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., a quadrupole or time-of-flight analyzer).

Procedure:

-

Sample Preparation:

-